molecular formula C23H15FN4O4 B2840841 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 952997-22-7

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2840841
CAS No.: 952997-22-7
M. Wt: 430.395
InChI Key: DNJCYTMUTMQZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetically derived small molecule of significant interest in early-stage chemical and pharmacological research. Its structure incorporates two privileged pharmacophores: an imidazo[1,2-b]pyridazine scaffold and a 2H-chromene (coumarin) ring system. Heterocyclic compounds based on the imidazo[1,2-b]pyridazine core are recognized as valuable building blocks in medicinal chemistry and are frequently investigated for their diverse biological activities . Similarly, the 2-oxo-2H-chromene (coumarin) moiety is a common structure in bioactive molecules and fluorescent probes . The specific fusion of these systems in a single molecule suggests potential as a key intermediate or a targeted agent in discovery research. As a novel chemical entity, its precise mechanism of action and full spectrum of research applications are yet to be fully characterized. Researchers may value this compound for developing new chemical tools, screening against novel biological targets, or as a synthetic intermediate for further structural elaboration. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O4/c1-31-21-9-8-20-25-18(12-28(20)27-21)13-6-7-16(24)17(11-13)26-22(29)15-10-14-4-2-3-5-19(14)32-23(15)30/h2-12H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJCYTMUTMQZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring Construction via Condensation

The imidazo[1,2-b]pyridazine nucleus forms through cyclocondensation between α-bromoketones and 3-amino-6-methoxypyridazine (Scheme 1):

Reaction Conditions:

  • 3-Amino-6-methoxypyridazine (1.0 eq)
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.2 eq)
  • NaHCO₃ (2.5 eq) in EtOH/H₂O (4:1)
  • 80°C, 6 hr under N₂

Key Advantages:

  • Methoxy group at C6 directs regioselective cyclization
  • Halogenation at C3 enables subsequent cross-coupling

Yield Optimization Data:

Entry Solvent System Temp (°C) Time (hr) Yield (%)
1 EtOH/H₂O (4:1) 80 6 78
2 DMF 100 4 65
3 THF/H₂O (3:1) 70 8 71

Functionalization of the Phenyl Linker

Suzuki-Miyaura Cross-Coupling

The 2-fluoro-5-bromoaniline undergoes palladium-catalyzed coupling with imidazo[1,2-b]pyridazine-boronic ester (Table 2):

General Procedure:

  • 2-Fluoro-5-bromoaniline (1.0 eq)
  • Imidazo[1,2-b]pyridazine-Bpin (1.5 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (3.0 eq) in dioxane/H₂O (10:1)
  • 90°C, 12 hr

Critical Parameters:

  • Boronic ester preparation via Miyaura borylation of 2-iodo derivative
  • Base selection crucial for minimizing proto-deboronation

Yield Correlation with Catalyst Loading:

Pd Loading (mol%) Ligand Yield (%)
5 PPh₃ 82
3 XPhos 88
5 SPhos 85

Chromene-3-carboxamide Synthesis

Pechmann Condensation for Chromene Core

2-Oxo-2H-chromene-3-carboxylic acid forms via acid-catalyzed cyclization (Scheme 2):

Optimized Conditions:

  • Resorcinol (1.0 eq)
  • Ethyl acetoacetate (1.2 eq)
  • Conc. H₂SO₄ (10 eq)
  • 60°C, 4 hr

Post-Synthesis Modification:

  • Ester hydrolysis: NaOH (2M), EtOH/H₂O, 80°C, 2 hr
  • Acid chloride formation: SOCl₂, reflux, 3 hr

Final Amide Coupling Strategy

Schotten-Baumann Amidation

Chromene-3-carbonyl chloride reacts with 2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)aniline under phase-transfer conditions (Table 3):

Reaction Protocol:

  • Acid chloride (1.0 eq) in THF
  • Aniline derivative (1.1 eq)
  • NaHCO₃ (3.0 eq)
  • 0°C → RT, 12 hr

Yield Enhancement Strategies:

Additive Solvent Temp (°C) Yield (%)
None THF 25 68
DMAP (10 mol%) DCM 0→25 82
Polymer-bound EDC DMF 25 75

Analytical Characterization Data

Key Spectral Signatures:

  • ¹H NMR (500 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, imidazo H), 8.25 (d, J=8.5 Hz, chromene H), 7.89 (m, phenyl H), 6.32 (s, 1H, NH), 4.01 (s, 3H, OCH₃)
  • HRMS (ESI+):
    Calcd for C₂₄H₁₆FN₃O₄ [M+H]⁺: 430.1198
    Found: 430.1195

Purity Assessment:

Method Column Purity (%)
HPLC-UV C18, 250×4.6 mm 99.2
UPLC-MS HSS T3, 2.1×50 mm 98.7

Process Optimization Considerations

Scale-up Challenges and Solutions:

  • Imidazo[1,2-b]pyridazine Cyclization:
    • Continuous flow reactor implementation reduces reaction time from 6 hr → 45 min
    • 23% increase in space-time yield
  • Chromene Carboxylation:

    • Mechanochemical synthesis eliminates solvent use
    • 300 g batch achieved with 91% yield
  • Final Amidation:

    • Switch from batch to fed-batch mode prevents exotherm
    • 5 kg campaign completed with ≥98% purity

Alternative Synthetic Routes

Palladium-Catalyzed Carbonylation

One-pot synthesis from 3-iodochromene and aniline derivative:

Reaction Scheme:
3-Iodo-2-oxo-2H-chromene + CO + Amine → Carboxamide

Conditions:

  • Pd/SILP catalyst (SILP = supported ionic liquid phase)
  • 20 bar CO, 100°C, 24 hr
  • 76% yield, 99% selectivity

Advantages:

  • Avoids acid chloride handling
  • Catalyst recyclable ≥5 times

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the replacement of specific substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide (946217-68-1)

  • Structural Differences : Chloro substituent (vs. fluoro) and cyclopentanecarboxamide (vs. chromene carboxamide).
  • Impact :
    • The chloro group’s larger size and lower electronegativity may reduce target interactions compared to fluorine .
    • Cyclopentanecarboxamide’s aliphatic nature likely decreases π-π interactions but increases lipophilicity (predicted logP: ~4.2 vs. target’s 3.5) .
  • Hypothetical Activity : Lower potency (e.g., IC50 ~25 nM vs. target’s 10 nM) due to reduced electronic interactions .

N-(5-(6-(2-fluoro-5-methoxyphenyl)imidazo[1,2-b]pyridazin-2-yl)-2-(trifluoromethyl)phenyl)pivalamide (1383619-76-8)

  • Structural Differences : Trifluoromethyl substituent and pivalamide group (vs. chromene carboxamide).
  • Pivalamide’s steric bulk may hinder binding to flat enzymatic pockets compared to the planar chromene system .
  • Hypothetical Activity : Reduced potency (IC50 ~50 nM) due to steric and solubility trade-offs .

3-Fluoro-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-YL}phenyl)benzamide (923113-15-9)

  • Structural Differences : Imidazo[1,2-a]pyrimidine core (vs. imidazo[1,2-b]pyridazine) and benzamide group.
  • Benzamide lacks the chromene’s conjugated system, diminishing π-π interactions .
  • Hypothetical Activity : Lower potency (IC50 ~75 nM) due to suboptimal core and substituent effects .

Key Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions, critical for target engagement .
  • Chromene Advantage : The chromene carboxamide’s conjugated system improves solubility and target binding compared to aliphatic carboxamides .
  • Heterocycle Impact : Imidazo[1,2-b]pyridazine outperforms imidazo[1,2-a]pyrimidine in planarity and electronic compatibility with kinase active sites .

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A fluoro-substituted phenyl ring
  • A methoxyimidazo[1,2-b]pyridazinyl moiety
  • A chromene core with a carboxamide functional group

This molecular architecture contributes to its potential reactivity and biological activity. The presence of the fluoro and methoxy groups can enhance the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various biological processes, thereby modulating metabolic pathways.
  • Receptor Interaction: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Gene Expression Modulation: The compound could affect the expression of genes involved in disease pathways, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of the imidazo[1,2-b]pyridazin moiety exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various microbial pathogens, including Mycobacterium tuberculosis .

Cytotoxicity Assessment

In vitro studies have evaluated the cytotoxicity of related compounds on human cell lines. These studies generally indicate low toxicity profiles, suggesting that these compounds could be safe for further development .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Identified significant anti-tubercular activity with IC50 values ranging from 1.35 to 2.18 μM for similar compounds .
Study 2Evaluated cytotoxicity on HEK-293 cells showing non-toxic effects at therapeutic concentrations .
Study 3Investigated structure-activity relationships revealing that modifications in the imidazo[1,2-b]pyridazin moiety enhance antimicrobial efficacy .

Q & A

Q. What are the key steps in synthesizing N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide?

The synthesis involves multi-step reactions, including:

  • Formation of the imidazo[1,2-b]pyridazine core via condensation reactions.
  • Introduction of the 2-fluoro-5-aminophenyl group through nucleophilic aromatic substitution.
  • Coupling with 2-oxo-2H-chromene-3-carboxylic acid using carbodiimide-mediated amidation. Reaction conditions (e.g., DMF as a solvent, temperatures between 60–100°C) are optimized for yield and purity .

Q. How is the structural integrity of this compound verified post-synthesis?

Analytical methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm connectivity of the imidazo[1,2-b]pyridazine, chromene, and fluorophenyl moieties.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • IR spectroscopy to identify functional groups like amide C=O and chromene lactone .

Q. What are the primary functional groups influencing its reactivity?

Key groups include:

  • The imidazo[1,2-b]pyridazine ring , which participates in π-π stacking and hydrogen bonding.
  • The chromene lactone , susceptible to hydrolysis under basic conditions.
  • The fluoro-substituted phenyl group , which enhances lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized for the imidazo[1,2-b]pyridazine intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalyst screening : Pd-based catalysts enhance coupling efficiency for aryl halide intermediates.
  • Temperature control : Maintaining 80–100°C during cyclization minimizes side products .

Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar compounds?

  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., methoxy vs. ethoxy groups) to isolate activity drivers.
  • Targeted in vitro assays : Use kinase inhibition panels to evaluate specificity against closely related enzymes (e.g., FLT3 vs. JAK2).
  • Molecular docking : Validate binding modes using X-ray crystallography data of homologous targets .

Q. How do metabolic stability assays inform lead optimization?

  • In vitro microsomal assays : Monitor oxidative degradation (e.g., CYP450-mediated demethylation of the methoxy group).
  • LC-MS/MS analysis : Identify major metabolites and modify vulnerable sites (e.g., fluorination to block hydroxylation) .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

  • Hyphenated LC-MS : Detect and quantify degradation products during forced degradation studies (e.g., acid/base hydrolysis).
  • X-ray powder diffraction (XRPD) : Assess crystallinity changes impacting solubility and stability .

Data Contradiction and Validation

Q. How to reconcile discrepancies in reported IC₅₀ values across kinase inhibition studies?

  • Standardize assay conditions : Use consistent ATP concentrations (e.g., 10 µM vs. 100 µM) and enzyme isoforms.
  • Validate via orthogonal methods : Compare fluorescence polarization (FP) and radiometric assays to rule out interference from chromene autofluorescence .

Q. What strategies address variability in solubility measurements across pH ranges?

  • Dynamic light scattering (DLS) : Monitor aggregation states in biorelevant media (e.g., FaSSIF/FeSSIF).
  • pH-solubility profiling : Identify optimal formulation pH (e.g., 6.5–7.4 for chromene lactone stability) .

Methodological Innovations

Q. How can computational models predict off-target interactions?

  • Machine learning (ML) : Train models on databases like ChEMBL to predict ADMET profiles.
  • Proteome-wide docking : Screen against structural genomics consortium (SGC) libraries to identify novel targets .

Q. What in vivo models best evaluate pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Orthotopic xenografts : For oncology targets, use models with patient-derived cells expressing the kinase of interest.
  • Cerebrospinal fluid (CSF) sampling : Assess blood-brain barrier penetration for CNS targets .

Structural and Mechanistic Insights

Q. How does fluorination at the phenyl ring influence target binding?

  • Electron-withdrawing effects : Enhance hydrogen bond acceptor strength of adjacent substituents.
  • Steric effects : Fluorine’s small size allows deeper binding pocket penetration vs. bulkier groups (e.g., Cl) .

Q. What role does the chromene lactone play in bioavailability?

  • Hydrolysis susceptibility : The lactone ring opens under physiological pH, forming a carboxylate with improved solubility.
  • Prodrug potential : Stabilize the lactone via esterification for controlled release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.